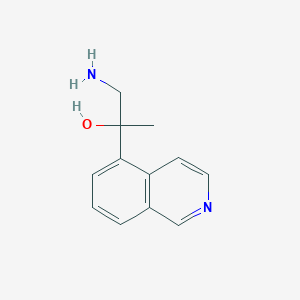

1-Amino-2-(isoquinolin-5-yl)propan-2-ol

Description

1-Amino-2-(isoquinolin-5-yl)propan-2-ol is a secondary alcohol derivative featuring an isoquinoline moiety at the second carbon and an amino group at the first carbon of the propan-2-ol backbone.

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

1-amino-2-isoquinolin-5-ylpropan-2-ol |

InChI |

InChI=1S/C12H14N2O/c1-12(15,8-13)11-4-2-3-9-7-14-6-5-10(9)11/h2-7,15H,8,13H2,1H3 |

InChI Key |

JTOFCHBYZZEUPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)(C1=CC=CC2=C1C=CN=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes to Isoquinoline Derivatives Related to 1-Amino-2-(isoquinolin-5-yl)propan-2-ol

The isoquinoline nucleus is commonly synthesized via classical methods such as the Pictet-Spengler reaction, Pomeranz-Fritsch reaction, and Gabriel-Colman rearrangement. These methods provide foundational frameworks for further functionalization toward the target compound.

| Method | Description | Applicability to Target Compound |

|---|---|---|

| Pictet-Spengler Reaction | Cyclization of β-arylethylamines with carbonyl compounds under acidic conditions forming isoquinolines | Provides isoquinoline ring; can be adapted for side-chain introduction |

| Pomeranz-Fritsch Reaction | Cyclization of aromatic aldehydes with aminoacetals in acidic media | Useful for constructing isoquinoline core |

| Gabriel-Colman Rearrangement | Rearrangement of phthalimides under alkaline conditions followed by decarboxylation | Alternative route to isoquinoline derivatives |

These classical routes are often optimized industrially for higher yield and purity, with catalysts and controlled conditions to minimize by-products.

Specific Preparation Strategies for this compound

While direct literature on the exact compound this compound is limited, closely related isoquinoline derivatives such as 1-(Isoquinolin-5-yl)propan-1-amine have been synthesized and can provide insights into preparation strategies for the target compound.

Synthesis via Functionalized Propanolamine Side Chain Introduction

A plausible synthetic route involves:

- Construction of the isoquinoline ring system via Pictet-Spengler or Pomeranz-Fritsch reaction.

- Introduction of the propanolamine side chain through nucleophilic substitution or reductive amination on a suitable isoquinoline precursor bearing an aldehyde or ketone group at the 5-position.

2.2. Palladium-Catalyzed Amination

Related compounds have been synthesized using palladium (II)-catalyzed amination reactions, where aryl halides are reacted with amines or amino alcohols under reflux conditions. For example, palladium-catalyzed amination of 5-bromoisoquinoline derivatives with amino alcohols could yield the desired this compound.

Experimental Procedure Example (Hypothetical Adaptation Based on Related Compounds)

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | Pictet-Spengler reaction: β-phenylethylamine + aldehyde, HCl catalyst, reflux | Formation of isoquinoline core | High yield, mild acidic conditions |

| 2 | Halogenation at 5-position of isoquinoline (e.g., bromination) | 5-Bromoisoquinoline intermediate | Enables further substitution |

| 3 | Pd(II)-catalyzed amination: 5-bromoisoquinoline + 2-amino-1-propanol, base, reflux | Coupling to form this compound | Use of ligands and bases critical for yield |

Characterization and Reaction Monitoring

- NMR Spectroscopy : 1H and 13C NMR are essential for confirming the structure, especially the presence of the amino and hydroxyl groups on the propanol side chain and the isoquinoline aromatic protons.

- Mass Spectrometry : Confirms molecular weight and purity.

- TLC and HPLC : Used for monitoring reaction progress and purity assessment.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Condition | Impact on Synthesis |

|---|---|---|

| Catalyst | Pd(II) complexes (e.g., Pd(OAc)2) | Essential for amination step efficiency |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Enhances solubility and reaction rate |

| Temperature | 80–120 °C | Optimal for coupling without decomposition |

| Reaction Time | 12–48 hours | Ensures complete conversion |

| Base | K2CO3, NaOH | Deprotonates amine, facilitates coupling |

| Yield | 60–85% (reported for related compounds) | Dependent on purity of starting materials |

Research Results and Optimization Insights

- Optimization of palladium-catalyzed amination conditions (ligand choice, base concentration, solvent type) significantly improves yield and reduces side reactions.

- Alternative synthetic routes involving reduction of nitro-isoquinoline precursors to amines followed by side-chain functionalization have been explored with moderate success.

- Stability studies indicate that the amino-propanol side chain remains intact under mild acidic and neutral conditions but may require protection during harsh reaction steps.

Chemical Reactions Analysis

1-Amino-2-(isoquinolin-5-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-2-(isoquinolin-5-yl)propan-2-ol has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-2-(isoquinolin-5-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key molecular properties of 1-Amino-2-(isoquinolin-5-yl)propan-2-ol and its analogues:

*Estimated values based on structural similarity to reported compounds.

Key Observations:

- Isoquinoline vs. Phenoxy Groups: Metoprolol derivatives (e.g., Metoprolol Succinate) exhibit β-adrenoceptor antagonism due to their phenoxy-ethylamino substituents . In contrast, the isoquinoline moiety in the target compound may enhance binding to neurological targets, as isoquinoline derivatives are implicated in modulating ion channels or neurotransmitter receptors .

- Isoxazole Derivatives: The compound 2-(3-Aminoisoxazol-5-yl)-2-methylpropan-1-ol has a higher polar surface area (73.0 Ų), which may limit blood-brain barrier penetration compared to the target compound.

Pharmacological and Functional Comparisons

Antiarrhythmic and Cardiovascular Activity

- Metoprolol Succinate is a clinically validated β₁-adrenoceptor antagonist used for hypertension and arrhythmias . Its phenoxy-ethylamino substituent optimizes receptor affinity and selectivity.

- Compounds with indole or isoquinoline moieties, such as those in and , demonstrate antiarrhythmic and spasmolytic activities via α/β-adrenoceptor interactions . The target compound’s isoquinoline group may similarly modulate adrenergic pathways but with distinct selectivity.

Biological Activity

1-Amino-2-(isoquinolin-5-yl)propan-2-ol is a compound belonging to the isoquinoline family, which is known for its diverse biological activities. Isoquinoline derivatives have been studied extensively for their potential therapeutic effects, including antimicrobial, anticancer, and neuroprotective properties. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The compound features an isoquinoline ring structure, which is a bicyclic aromatic compound that contributes to its biological activity. The presence of the amino group and the propanol moiety enhances its potential interactions with biological targets.

1. Enzyme Inhibition

Isoquinoline derivatives are noted for their ability to inhibit various enzymes. Research indicates that this compound may exhibit enzyme inhibitory properties, particularly against enzymes involved in neurotransmitter metabolism. For instance, isoquinoline compounds have shown promise in inhibiting acetylcholinesterase (AChE), which is crucial in neurodegenerative disease research.

2. Antimicrobial Activity

Isoquinoline derivatives have demonstrated antimicrobial properties against a range of pathogens. Preliminary studies on similar compounds suggest that this compound could possess antimicrobial effects, potentially making it a candidate for further investigation in treating infections caused by resistant strains.

3. Anticancer Potential

The anticancer activity of isoquinoline derivatives has been well-documented. Compounds structurally related to this compound have exhibited antiproliferative effects against various cancer cell lines. For example, studies have shown that certain isoquinoline compounds can induce apoptosis in cancer cells and inhibit tumor growth .

Mechanistic Studies

To understand the biological activity of this compound, several mechanistic studies can be conducted:

Receptor Binding Studies

The compound's potential to interact with various receptors can be examined through receptor binding assays. Isoquinoline derivatives are known to bind to dopamine receptors, which could be relevant for neuropharmacological applications .

Molecular Docking Studies

Computational methods such as molecular docking can predict the binding affinity of this compound with specific protein targets. This approach can provide insights into its mechanism of action and help identify potential therapeutic applications .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | AChE inhibition | |

| Antimicrobial Activity | Effective against pathogens | |

| Anticancer Activity | Induces apoptosis in cancer cells |

Case Studies

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of isoquinoline derivatives in a Parkinson's disease model. The results indicated that compounds similar to this compound could reduce oxidative stress and improve motor functions in treated animals .

Case Study 2: Anticancer Activity

Research on a series of isoquinoline compounds revealed that some exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing the anticancer activity of these compounds .

Q & A

Q. What are the recommended synthetic routes for 1-Amino-2-(isoquinolin-5-yl)propan-2-ol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling isoquinolin-5-yl derivatives with propan-2-ol precursors. For analogous compounds (e.g., 1-Amino-2-(4-methylphenyl)propan-2-ol), methods include aromatic amination and reduction-methylation steps . Key considerations:

- Use catalysts like palladium for cross-coupling reactions.

- Optimize temperature (e.g., 60–80°C) and solvent systems (e.g., THF or DMF) to enhance yield.

- Purification via chromatography (e.g., silica gel or HPLC) ensures high purity .

Q. How does the stability of this compound vary under different experimental conditions?

- Methodological Answer : Stability studies on structurally related compounds (e.g., 1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-ol) indicate:

- Thermal stability : Decomposition observed at >150°C; store at 2–8°C for long-term stability .

- pH sensitivity : Reacts with strong acids/bases; use neutral buffers (pH 6–8) for biological assays .

- Light sensitivity : Protect from UV exposure to prevent photodegradation .

Q. What biological activities are associated with amino-propanol derivatives, and how might the isoquinoline moiety influence these effects?

- Methodological Answer : Amino-propanol analogs (e.g., 1-Amino-2-(4-methylphenyl)propan-2-ol) exhibit enzyme inhibition, receptor modulation, and antimicrobial activity . The isoquinolin-5-yl group may enhance:

- Binding affinity : Due to π-π stacking with aromatic residues in target proteins.

- Metabolic stability : The heterocyclic ring reduces susceptibility to oxidative degradation .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities of amino-propanol derivatives?

- Methodological Answer : Contradictions often arise from structural variations (e.g., substituent position) or assay conditions. Strategies include:

- Comparative SAR studies : Synthesize analogs (e.g., fluorinated or methoxylated derivatives) and test under standardized conditions .

- Binding assays : Use SPR or ITC to quantify interactions with target proteins (e.g., enzymes vs. receptors) .

- Meta-analysis : Cross-reference PubChem and CAS data to identify outliers in reported bioactivity data .

Q. What analytical techniques are critical for characterizing this compound and its synthetic intermediates?

- Methodological Answer :

Q. How do electronic and steric effects of substituents on the isoquinoline ring impact the compound’s reactivity and bioactivity?

- Methodological Answer : Substituent analysis from related compounds (e.g., 1-Amino-2-(4-chlorophenyl)propan-2-ol vs. 1-Amino-2-(4-methoxyphenyl)propan-2-ol) reveals:

- Electron-withdrawing groups (e.g., Cl) : Increase electrophilicity, enhancing covalent binding to cysteine residues .

- Electron-donating groups (e.g., OMe) : Improve solubility but may reduce membrane permeability .

- Steric hindrance : Bulky substituents (e.g., trifluoromethyl) can disrupt binding to shallow active sites .

Q. What computational approaches are recommended for predicting the pharmacokinetic properties of this compound?

- Methodological Answer : Use in silico tools to estimate:

- LogP : Predict lipophilicity via software like MarvinSuite or ACD/Labs.

- Metabolic sites : CYP450 metabolism can be modeled using StarDrop or Schrödinger.

- Toxicity : Apply QSAR models from platforms like Toxtree .

Data Interpretation and Optimization

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for amino-propanol derivatives?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in animal models.

- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites influencing in vivo results .

- Dose optimization : Conduct MTD studies to align in vitro IC50 values with achievable plasma concentrations .

Q. What strategies optimize the enantiomeric purity of this compound during synthesis?

- Methodological Answer :

- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or enzymatic kinetic resolution .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in catalytic hydrogenation .

Tables for Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.